![molecular formula C7H8N2O2 B1337945 Benzo[1,3]dioxol-5-YL-hydrazine CAS No. 62646-09-7](/img/structure/B1337945.png)
Benzo[1,3]dioxol-5-YL-hydrazine
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Overview
Description
Benzo[1,3]dioxol-5-YL-hydrazine is a chemical compound that has been studied for various applications . It has been used in the synthesis of noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which have been used for the detection of carcinogenic lead .
Synthesis Analysis
The synthesis of BDMMBSH, which includes Benzo[1,3]dioxol-5-YL-hydrazine, was achieved via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The BDMMBSH derivatives were characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
The BDMMBSH compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .Scientific Research Applications
Anticancer Research
Benzo[1,3]dioxol-5-yl-hydrazine: derivatives have been designed and synthesized for their potential anticancer properties. A series of compounds bearing this moiety have shown antiproliferative activity against various cancer cell lines, including CCRF-CEM (acute lymphoblastic leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) cells .
Sensor Development
This compound has also been utilized in the development of sensors. Specifically, derivatives of Benzo[1,3]dioxol-5-yl-hydrazine have been modified on a glassy carbon electrode (GCE) with a conducting polymer matrix to create a selective sensor for lead ions (Pb2+) .
Biological Activities and Structure–Activity Relationship
Further research into the biological activities and structure–activity relationship of Benzo[1,3]dioxol-5-yl-hydrazine derivatives has led to the synthesis of novel series of pyrazoline derivatives. These derivatives incorporate a 3,4-methylenedioxybenzene scaffold and have been studied for their potential biological activities .
Mechanism of Action
Target of Action
Benzo[1,3]dioxol-5-YL-hydrazine and its derivatives have been found to exhibit significant activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . The primary targets of this compound are microtubules and their component protein, tubulin .
Mode of Action
The compound interacts with its targets, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This modulation occurs through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound’s interaction with tubulin affects the assembly of microtubules, a crucial component of the cell’s cytoskeleton . This disruption in microtubule dynamics leads to cell cycle arrest at the S phase and the induction of apoptosis in cancer cells .
Pharmacokinetics
The compound’s anticancer activity suggests that it has sufficient bioavailability to exert its effects on target cells .
Result of Action
The result of the compound’s action is cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, contributing to its anticancer activity .
properties
IUPAC Name |
1,3-benzodioxol-5-ylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-5-1-2-6-7(3-5)11-4-10-6/h1-3,9H,4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICYFFZBYGXTAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505929 |
Source
|
Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-ylhydrazine | |
CAS RN |
62646-09-7 |
Source
|
Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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